2,4,5-Triiodo-1-methylimidazole
Overview
Description
“2,4,5-Triiodo-1-methylimidazole” is a chemical compound . It belongs to the class of imidazoles, which are aromatic five-membered rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
The synthesis of imidazoles, including “this compound”, has been a topic of research . The synthesis often involves the formation of bonds during the formation of the imidazole . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
Imidazoles have a heterocyclic structural motif, which is utilized in a diverse range of applications . The structure of imidazoles is often analyzed using methods such as IR spectroscopy, melting point, 1H and 13C NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis
The nitration reactions of 1-methylimidazole and its nitro derivatives have been studied . For example, 1-methylimidazole, 1-methyl-4-nitroimidazole, 1-methyl-5-nitroimidazole, or 1-methyl-4,5-dinitroimidazole gave a mixture of 1-methyl-4,5-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoles, including “this compound”, can vary. For instance, haloimidazoles are liquid, oily, or solid substances of basic character and form salts with mineral acids and picrates .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : 2,4,5-Triiodo-1-methylimidazole is used in the synthesis of various derivatives. For instance, its nitration with fuming nitric acid leads to the formation of 1-methyl-2,4,5-trinitroimidazole, which exhibits higher velocity of detonation and could be a candidate for low vulnerability applications in futuristic systems (Jadhav et al., 2007).
Characterization and Thermolysis Studies : These derivatives have been characterized by elemental analysis, spectral, and thermal techniques. Thermolysis studies using TG-DTA revealed exothermic decomposition of the nitroimidazoles with specific activation energy ranges (Jadhav et al., 2007).
Nitration and Oxidation Studies
- Nitration Reactions : this compound undergoes nitration with various nitrating agents, leading to multiple intermediate derivatives and target compounds. This process is crucial for developing Agent Defeat Weapons (ADWs) with balanced iodine content and energy (Lian et al., 2020).
Application in Forward Osmosis
- Use in Forward Osmosis (FO) : Derivatives of 2-Methylimidazole, closely related to this compound, have been studied as draw solutes in forward osmosis applications. Their solubility allows for comparative studies between neutral and charged compounds, which is significant for membrane-based solute recovery (Yen et al., 2010).
Studies in Chemical Reactions
- Catalytic Condensation : Iodine derivatives of 1-methylimidazole, including triiodo-1-methylimidazole, undergo catalytic condensation, leading to the synthesis of various ethynyl-1-methylimidazoles. This process is essential for understanding the reactivity of halogen atoms in these compounds (Shvartsberg et al., 1979).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4,5-triiodo-1-methylimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDRKCMRVMNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1I)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.